

# Application Note: LC-MS/MS Method for Cymiazole Residue Analysis in Honey

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## Compound of Interest

Compound Name: Cymiazole

Cat. No.: B1669654

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## Abstract

This application note details a robust and sensitive method for the quantitative analysis of **cymiazole** residues in honey. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for routine monitoring and ensures compliance with food safety regulations. The validation parameters, including linearity, recovery, precision, and limit of quantification, meet the criteria set by SANTE guidelines.[1][2]

## Introduction

**Cymiazole** is an acaricide used in apiculture to control the parasitic mite *Varroa destructor*, a significant threat to honey bee colonies. Consequently, residues of **cymiazole** can be found in honey. Due to potential risks to consumers, regulatory bodies have established Maximum Residue Limits (MRLs) for **cymiazole** in honey. This necessitates a reliable and sensitive analytical method for routine monitoring. The modified QuEChERS extraction coupled with LC-MS/MS provides high selectivity and sensitivity for detecting **cymiazole** at trace levels in the complex honey matrix.[3][4]

## Principle

The analytical workflow begins with the dilution of the honey sample in water, followed by a buffered liquid-liquid extraction using acetonitrile. After centrifugation, the supernatant

undergoes a dispersive solid-phase extraction (d-SPE) cleanup step using a combination of Primary Secondary Amine (PSA) and C18 sorbents to remove matrix interferences such as sugars, organic acids, and non-polar compounds.[3] The final extract is then concentrated, reconstituted, and analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

## Materials and Methods

### 3.1 Reagents and Chemicals

- **Cymiazole** analytical standard ( $\geq 98\%$  purity)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Dibasic sodium phosphate ( $\text{Na}_2\text{HPO}_4$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Sodium chloride ( $\text{NaCl}$ )
- Dispersive SPE (d-SPE) tubes containing PSA and C18 sorbents

### 3.2 Instrumentation

- LC System: UPLC or HPLC system capable of binary gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu\text{m}$  particle size).
- Other Equipment: Vortex mixer, centrifuge, nitrogen evaporator, analytical balance.

### 3.3 Standard Preparation

- Stock Solution (100 µg/mL): Accurately weigh 10 mg of **cymiazole** standard and dissolve in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol.
- Matrix-Matched Calibration Standards: Prepare calibration standards (e.g., 0.5, 1, 2.5, 5, 10, 25 ng/mL) by spiking appropriate aliquots of working standards into blank honey extract. The matrix effect for **cymiazole** in honey often presents as signal enhancement, making matrix-matched calibration crucial for accurate quantification.

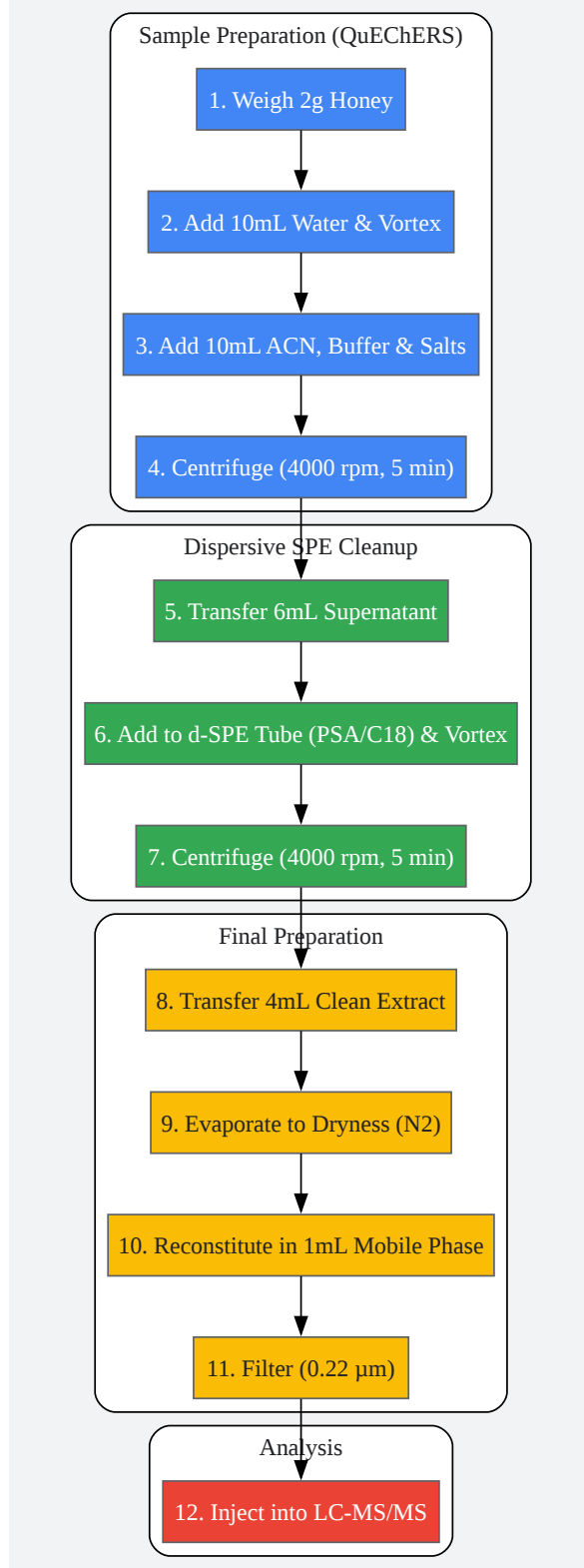
## Detailed Experimental Protocol

### 4.1 Sample Preparation (Modified QuEChERS)

- Weigh 2 g ( $\pm$  0.05 g) of a homogenized honey sample into a 50 mL centrifuge tube.
- Add 10 mL of deionized water and vortex for 1 minute until the honey is fully dissolved.
- Add 10 mL of acetonitrile and 2 mL of 0.2 M dibasic sodium phosphate solution (pH 9).
- Add QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl).
- Immediately cap and shake vigorously for 2 minutes.
- Centrifuge the tube at 4000 rpm for 5 minutes.
- Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO<sub>4</sub>, 150 mg PSA, and 150 mg C18 sorbent.
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer a 4 mL aliquot of the cleaned extract into a clean tube.
- Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 1 mL of mobile phase A/B (80:20, v/v).
- Filter the reconstituted sample through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial for LC-MS/MS analysis.

## Experimental Workflow for Cymiazole Analysis in Honey

[Click to download full resolution via product page](#)Caption: Step-by-step experimental workflow for **cymiazole** analysis.

## 4.2 LC-MS/MS Conditions

The following tables summarize the optimized instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter	Setting
Column	<b>C18 Reversed-Phase (100 mm x 2.1 mm, 1.8 µm)</b>
Mobile Phase A	5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B	5 mM Ammonium Formate + 0.1% Formic Acid in Methanol
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C

| Gradient Program | 0-1 min (20% B), 1-5 min (20-95% B), 5-7 min (95% B), 7.1-9 min (20% B)  
|

Table 2: Mass Spectrometry Parameters

Parameter	Setting
Ionization Mode	<b>Electrospray Ionization (ESI), Positive</b>
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp	450°C

| MRM Transitions | See Table 3 |

Table 3: **Cymiazole** MRM Transitions Note: Collision energies (CE) and other compound-specific parameters should be optimized for the specific instrument being used.

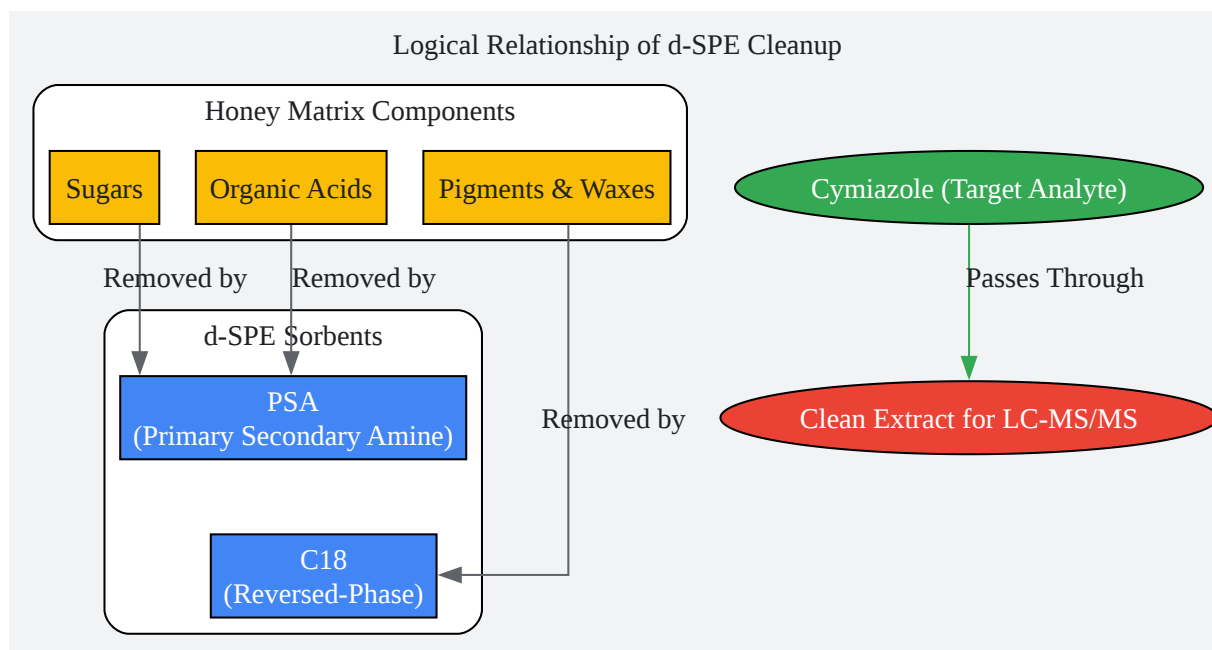
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	CE (eV)	Purpose
Cymiazole	219.1	171.2	100	28	Quantifier

| **Cymiazole** | 219.1 | 100.0 | 100 | 30 | Qualifier |

Source for MRM transitions:

## Method Validation and Performance

The method was validated according to the SANTE/11312/2021 guidelines. The key performance parameters are summarized below.



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Caption: d-SPE cleanup mechanism for honey matrix interferences.

Table 4: Summary of Method Validation Results for **Cymiazole** in Honey

Parameter	Result	SANTE Guideline
Linearity ( $R^2$ )	$\geq 0.99$	$\geq 0.99$
Limit of Quantification (LOQ)	0.001 - 0.005 mg/kg	-
Recovery (at 3 spike levels)	62.06 – 108.79%	70 – 120%

| Precision (RSDr, %) | < 12% |  $\leq$  20% |

Data sourced from a study using a similar modified QuEChERS LC-MS/MS method.

The linearity of the method was excellent, with a coefficient of determination ( $R^2$ ) greater than 0.99 over the tested concentration range. The limits of quantification (LOQ) ranged from 0.001 to 0.005 mg/kg, which is significantly lower than the MRLs set by most regulatory authorities. The method demonstrated good accuracy, with mean recoveries falling within the acceptable range of 70-120% for most levels. The precision, expressed as the relative standard deviation (RSD), was below 12%, indicating excellent method repeatability.

## Conclusion

The described LC-MS/MS method, utilizing a modified QuEChERS sample preparation protocol, is simple, rapid, and effective for the routine quantification of **cymiazole** residues in various types of honey. The method exhibits high sensitivity, accuracy, and precision, meeting the stringent requirements of international food safety guidelines. It is a versatile tool for monitoring programs and ensures that honey products are safe for consumption.

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